molecular formula C10H6BrCl2NO B13093447 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone CAS No. 800400-79-7

1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone

Cat. No.: B13093447
CAS No.: 800400-79-7
M. Wt: 306.97 g/mol
InChI Key: SDZTVVBTDGWSKB-UHFFFAOYSA-N
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Description

1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone is a synthetic compound belonging to the indole family Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone typically involves the bromination and chlorination of an indole precursor. One common method includes the reaction of 3-acetylindole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the indole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination or chlorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms on the indole ring enhances its binding affinity to these targets, leading to various biological effects. The compound can modulate signaling pathways and inhibit the activity of certain enzymes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromo-1H-indol-3-yl)ethanone
  • 1-(2-chloro-5,6-dibromo-1H-indol-3-yl)ethanone
  • 1-(5,6-dichloro-1H-indol-3-yl)ethanone

Uniqueness

1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

800400-79-7

Molecular Formula

C10H6BrCl2NO

Molecular Weight

306.97 g/mol

IUPAC Name

1-(2-bromo-5,6-dichloro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H6BrCl2NO/c1-4(15)9-5-2-6(12)7(13)3-8(5)14-10(9)11/h2-3,14H,1H3

InChI Key

SDZTVVBTDGWSKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC2=CC(=C(C=C21)Cl)Cl)Br

Origin of Product

United States

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